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molecular formula C6H7Cl3N2 B1587539 2,5-Dichlorophenylhydrazine hydrochloride CAS No. 50709-35-8

2,5-Dichlorophenylhydrazine hydrochloride

Cat. No. B1587539
M. Wt: 213.5 g/mol
InChI Key: RQZTURFFWSJCMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07241791B2

Procedure details

Prepared according to Method B from 2,2′,4,4′-tetrahydroxybenzophenone (0.4 g, 1.6 mmol), sodium acetate (0.27 g, 3 mmol) and 2,5-dichlorophenylhydrazine hydrochloride (0.45 g, 2.5 mmol) to give 0.127 g of product as a beige solid (mp 78–80° C.).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step Two
Quantity
0.45 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:17]=[C:16]([OH:18])[CH:15]=[CH:14][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][C:7]=1[OH:13])=O.C([O-])(=O)C.[Na+].Cl.[Cl:25][C:26]1[CH:31]=[CH:30][C:29]([Cl:32])=[CH:28][C:27]=1[NH:33][NH2:34]>>[Cl:25][C:26]1[CH:31]=[CH:30][C:29]([Cl:32])=[CH:28][C:27]=1[N:33]1[C:2]2[C:3](=[CH:14][CH:15]=[C:16]([OH:18])[CH:17]=2)[C:4]([C:6]2[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][C:7]=2[OH:13])=[N:34]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
OC1=C(C(=O)C2=C(C=C(C=C2)O)O)C=CC(=C1)O
Step Two
Name
Quantity
0.27 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0.45 g
Type
reactant
Smiles
Cl.ClC1=C(C=C(C=C1)Cl)NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)Cl)N1N=C(C2=CC=C(C=C12)O)C1=C(C=C(C=C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.127 g
YIELD: CALCULATEDPERCENTYIELD 20.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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